Comparative Synthetic Yield: 2-Bromo Isomer vs. 5-Bromo Isomer
The synthesis of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine from the tosyl-protected precursor is documented with a reported yield of 58% . This contrasts significantly with the near-quantitative 99.48% yield reported for the synthesis of its regioisomer, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine . The 1.7-fold difference in synthetic efficiency highlights a critical distinction in their process chemistry and procurement cost implications.
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 58% yield |
| Comparator Or Baseline | 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 479552-71-1) |
| Quantified Difference | 41.48 percentage points lower yield |
| Conditions | Bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine using n-BuLi and a bromine source (e.g., CBr4 or BrCl2CCCl2Br) in THF at -78°C |
Why This Matters
This data directly informs procurement by indicating that the 2-bromo isomer is a more challenging synthesis, which can impact its commercial price and availability compared to the 5-bromo isomer, making the decision to source it a specific, application-driven choice.
